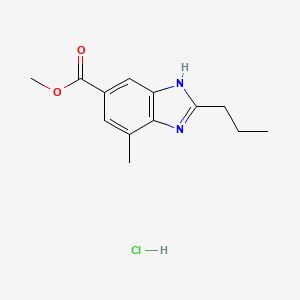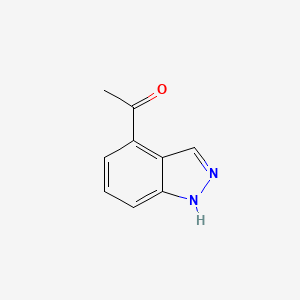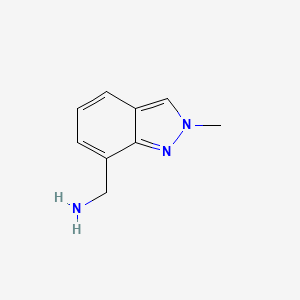
methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with methyl and propyl groups, and a carboxylate group attached to the benzodiazole ring . The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11;/h6-7H,4-5H2,1-3H3, (H,14,15);1H .Applications De Recherche Scientifique
Pharmaceutical Reference Standards
This compound serves as a reference standard in pharmaceutical research, particularly for the quality control of drug substances. It’s used to ensure the identity, purity, and potency of pharmaceutical products .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of new chemical entities. Its structure is often a key component in the development of new therapeutic agents, especially in the realm of antihypertensive medications, as it’s related to the API family of Telmisartan .
Chemical Synthesis
The compound finds application in chemical synthesis, where it’s used as a building block for more complex molecules. Its reactivity and stability under various conditions make it a valuable asset in synthetic organic chemistry .
Biological Studies
In biology, it’s used in the study of benzodiazole derivatives’ interaction with biological systems. This can help in understanding the pharmacokinetics and pharmacodynamics of related compounds .
Pharmacology
Pharmacological research uses this compound to explore its effects on biological systems, including its potential as an antihypertensive agent. It helps in the investigation of the mechanisms of action and therapeutic efficacy .
Toxicology
In toxicology, it’s important for assessing the safety profile of benzodiazole derivatives. The compound’s toxicological data contribute to the evaluation of its risks and safe handling procedures .
Environmental Science
The environmental impact of pharmaceuticals is a growing field of study. This compound is examined for its environmental fate, including degradation products and potential bioaccumulation .
Analytical Development
It’s used in the development of analytical methods for drug testing. Its well-defined structure and properties make it suitable for method validation, including HPLC and mass spectrometry techniques .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of imidazole derivatives . Additionally, more research could be done to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11;/h6-7H,4-5H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPNZLZIUCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)










![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)